molecular formula C10H18N4O B15321793 3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperidin-3-ol

3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperidin-3-ol

Cat. No.: B15321793
M. Wt: 210.28 g/mol
InChI Key: YLWBKJZZNIGKIR-UHFFFAOYSA-N
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Description

3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperidin-3-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a triazole ring substituted with an ethyl group. The combination of these two rings imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperidin-3-ol typically involves the following steps:

    Formation of the Triazole Ring:

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include alkyl halides, amines, and thiols.

Major Products

The major products formed from these reactions include N-oxides, dihydrotriazole derivatives, and various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperidin-3-ol is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities. Triazole derivatives are known for their antimicrobial, antifungal, and antiviral properties. The presence of the piperidine ring can enhance the compound’s ability to interact with biological targets, making it a potential candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Triazole derivatives have been explored as inhibitors of various enzymes and receptors, and the piperidine ring can improve the compound’s pharmacokinetic properties .

Industry

In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. The piperidine ring can enhance the compound’s ability to cross biological membranes and reach its targets. The combined effect of these two rings allows the compound to exert its biological activities through multiple pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,2,4-Triazol-5-yl)methanamine: This compound features a triazole ring substituted with a methanamine group. It shares the triazole functionality but lacks the piperidine ring.

    3-(1H-1,2,4-Triazol-5-yl)piperidine: This compound features a triazole ring directly attached to a piperidine ring without the ethyl group. It shares the piperidine functionality but lacks the ethyl substitution.

    1-Ethyl-1H-1,2,4-triazole: This compound features a triazole ring substituted with an ethyl group. It shares the ethyl substitution but lacks the piperidine ring.

Uniqueness

The uniqueness of 3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)piperidin-3-ol lies in its combination of a triazole ring, an ethyl group, and a piperidine ring. This combination imparts unique chemical and biological properties to the compound, making it a valuable building block for the synthesis of more complex molecules and a potential candidate for drug development .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-[(2-ethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-ol

InChI

InChI=1S/C10H18N4O/c1-2-14-9(12-8-13-14)6-10(15)4-3-5-11-7-10/h8,11,15H,2-7H2,1H3

InChI Key

YLWBKJZZNIGKIR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CC2(CCCNC2)O

Origin of Product

United States

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